molecular formula C10H7FN2O2 B2889771 8-Fluoro-1-methyl-5-nitroisoquinoline CAS No. 2060033-15-8

8-Fluoro-1-methyl-5-nitroisoquinoline

Cat. No.: B2889771
CAS No.: 2060033-15-8
M. Wt: 206.176
InChI Key: ONSUNDKJHCSCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 8-Fluoro-1-methyl-5-nitroisoquinoline can be achieved through several synthetic routes. One common method involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using electrophilic fluorination reagents under controlled conditions . Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring, followed by nitration and methylation reactions . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

8-Fluoro-1-methyl-5-nitroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Fluoro-1-methyl-5-nitroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methyl-5-nitroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in drug development .

Comparison with Similar Compounds

8-Fluoro-1-methyl-5-nitroisoquinoline can be compared with other fluorinated isoquinolines, such as:

  • 5-Fluoro-1-methylisoquinoline
  • 6-Fluoro-1-methylisoquinoline
  • 8-Fluoro-1-phenylisoquinoline

These compounds share similar structural features but differ in the position of the fluorine atom and other substituents. The unique combination of the nitro and fluorine groups in this compound imparts distinct chemical and biological properties, making it a compound of particular interest in research and industrial applications .

Properties

IUPAC Name

8-fluoro-1-methyl-5-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c1-6-10-7(4-5-12-6)9(13(14)15)3-2-8(10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSUNDKJHCSCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C(C=CC(=C12)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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